molecular formula C20H37NO7 B13730436 N-(Propargyl-PEG2)-PEG3-t-butyl ester

N-(Propargyl-PEG2)-PEG3-t-butyl ester

Cat. No.: B13730436
M. Wt: 403.5 g/mol
InChI Key: ZJFHNHCTHVLHTD-UHFFFAOYSA-N
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Description

N-(Propargyl-PEG2)-PEG3-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a propargyl group, which is an alkyne functional group, and a t-butyl ester group. The PEG chains in the molecule provide solubility and biocompatibility, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propargyl-PEG2)-PEG3-t-butyl ester typically involves the reaction of a PEG derivative with a propargyl-containing reagent. One common method is the reaction of PEG2 with propargyl bromide in the presence of a base such as potassium carbonate. The resulting propargyl-PEG2 is then reacted with PEG3-t-butyl ester under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Propargyl-PEG2)-PEG3-t-butyl ester undergoes various chemical reactions, including:

    Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles.

    Ester Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.

    Ester Hydrolysis: Hydrochloric acid or trifluoroacetic acid is used to hydrolyze the t-butyl ester group.

Major Products Formed

    Click Chemistry: The major product is a triazole-linked PEG derivative.

    Ester Hydrolysis: The major product is the carboxylic acid form of the PEG derivative.

Scientific Research Applications

N-(Propargyl-PEG2)-PEG3-t-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.

    Biology: Employed in the modification of biomolecules for imaging and therapeutic purposes.

    Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility of hydrophobic drugs.

    Industry: Applied in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(Propargyl-PEG2)-PEG3-t-butyl ester is primarily based on its functional groups. The propargyl group allows for click chemistry reactions, enabling the formation of stable triazole linkages. The PEG chains provide solubility and biocompatibility, facilitating the compound’s use in biological and medical applications. The t-butyl ester group can be hydrolyzed to expose a carboxylic acid group, which can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propargyl-PEG2)-PEG3-t-butyl ester is unique due to its combination of a propargyl group, PEG chains, and a t-butyl ester group. This combination provides versatility in chemical reactions, solubility, and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H37NO7

Molecular Weight

403.5 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethylamino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C20H37NO7/c1-5-9-23-13-15-25-11-7-21-8-12-26-16-18-27-17-14-24-10-6-19(22)28-20(2,3)4/h1,21H,6-18H2,2-4H3

InChI Key

ZJFHNHCTHVLHTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCC#C

Origin of Product

United States

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